molecular formula C17H20N4O5S B2463261 N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-24-2

N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No. B2463261
M. Wt: 392.43
InChI Key: IGVOGLAICHYSTL-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Quinazolinone derivatives have been synthesized through various chemical reactions, indicating the adaptability of this core structure in chemical synthesis. For instance, innovative synthesis routes have been developed for quinazolinone derivatives, demonstrating their potential in creating novel compounds with specific properties or activities J. Chern et al., 1988. Such synthetic strategies could be applicable to the synthesis of N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide, facilitating the exploration of its unique chemical and biological properties.

Antitumor Activity

Several quinazolinone derivatives have been evaluated for their antitumor activities, demonstrating broad-spectrum efficacy against various cancer cell lines. This indicates the potential of quinazolinone scaffolds in anticancer drug development. For example, a series of 3-benzyl-substituted-4(3H)-quinazolinones showed significant antitumor activity, suggesting that modifications on the quinazolinone core can lead to compounds with enhanced biological activities Ibrahim A. Al-Suwaidan et al., 2016.

Antimicrobial Activity

The integration of quinazolinone and sulfonamide moieties has led to compounds with notable in vitro antimicrobial activity. This suggests that structural diversification of quinazolinone derivatives can yield potent antimicrobial agents, potentially applicable in addressing drug-resistant microbial infections S. Vanparia et al., 2013.

Molecular Docking and Pharmacological Studies

Quinazolinone derivatives have also been subject to molecular docking studies to predict their interaction with biological targets, such as enzymes or receptors. This computational approach aids in understanding the molecular basis of their activity and optimizing their structures for better therapeutic efficacy M. Saleh et al., 2003.

properties

CAS RN

688054-24-2

Product Name

N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Molecular Formula

C17H20N4O5S

Molecular Weight

392.43

IUPAC Name

N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C17H20N4O5S/c1-10(22)18-4-5-19-15(23)3-2-6-21-16(24)11-7-13-14(26-9-25-13)8-12(11)20-17(21)27/h7-8H,2-6,9H2,1H3,(H,18,22)(H,19,23)(H,20,27)

InChI Key

IGVOGLAICHYSTL-UHFFFAOYSA-N

SMILES

CC(=O)NCCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3

solubility

not available

Origin of Product

United States

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